molecular formula C18H12F6O2 B1621441 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol CAS No. 247170-26-9

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol

Cat. No.: B1621441
CAS No.: 247170-26-9
M. Wt: 374.3 g/mol
InChI Key: CAWQSBSWIGDWAY-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)benzene is a chemical compound used as a new acceptor with hydrogen bonding sites in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . It’s used as an emitter exhibiting thermally activated delayed fluorescence .


Molecular Structure Analysis

The molecules of 1,4-Bis(trifluoromethyl)benzene exhibit large dihedral angles between the donor and acceptor moieties which are close to 80° . This was shown by single crystal X-ray analysis and theoretical calculations .


Physical and Chemical Properties Analysis

1,4-Bis(trifluoromethyl)benzene is a liquid at 20°C . It has a molecular weight of 214.11 , a boiling point of 117°C , and a flash point of 22°C . It has a density of 1.39 and a refractive index of 1.38 .

Scientific Research Applications

Catalysis and Polymer Synthesis

Research has identified tris(pentafluorophenyl)borane as an effective catalyst in the synthesis of optically active, SiO-containing polymers, demonstrating superior control over chemical and stereoregular structures, with potential implications for materials science and engineering (Zhou & Kawakami, 2005). This suggests a broader application of fluorinated compounds, including 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol, in the development of advanced polymeric materials with controlled properties.

Organic Synthesis and Material Properties

Another study highlighted the use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction with alkynes, leading to substituted cyclobutenes. This process, remarkable for its mild and facile conditions, underscores the potential of fluorinated compounds in organic synthesis, offering a pathway to novel structures and materials (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Electrochemical Applications

Research into the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion in ionic liquids at anaerobic conditions demonstrated the in situ generation of a platinum catalyst that facilitates the selective electrooxidation of methanol. This innovative strategy leverages the unique properties of fluorinated anions for the development of new electrocatalytic processes, which could have implications for energy conversion and storage technologies (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Advancements in Polymer Chemistry

The synthesis and characterization of new fluorine-containing polyethers from a highly fluorinated monomer (12F-FBE) demonstrates the role of fluorinated compounds in creating materials with low dielectric constants and high thermal stability, relevant for electronic applications (Fitch et al., 2003). These materials' properties are crucial for advancing technologies in electronics and material science, indicating the value of research into fluorinated compounds like this compound.

Mechanism of Action

The compounds of 1,4-Bis(trifluoromethyl)benzene show very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .

Safety and Hazards

This compound is considered hazardous. It is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,4-Bis(trifluoromethyl)benzene has been used for the design and synthesis of emitters exhibiting thermally activated delayed fluorescence . It shows promise in optoelectronic and microelectronic applications .

Properties

IUPAC Name

1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6O2/c19-17(20,21)15(25,13-7-3-1-4-8-13)11-12-16(26,18(22,23)24)14-9-5-2-6-10-14/h1-10,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWQSBSWIGDWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379318
Record name 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247170-26-9
Record name 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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